SAH-EZH2

Epigenetics PRC2 complex Protein-protein interaction

Researchers studying PRC2-dependent transcriptional repression often face mechanistic ambiguity with SAM-competitive catalytic inhibitors. SAH-EZH2 resolves this by disrupting the EZH2-EED protein-protein interaction (Kd=320 nM), reducing EZH2 protein levels and selectively inhibiting H3K27me3. • Induces monocyte-macrophage differentiation in MLL-AF9 leukemia cells, a phenotype unattainable with catalytic inhibitors. • Synergizes with GSK126 (CI<1) for combination screening cascades. • Supplied as a stabilized α-helical peptide, verified by HPLC, with reliable global shipping for high-throughput studies.

Molecular Formula C155H256N48O40
Molecular Weight 3432.0 g/mol
Cat. No. B2528955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAH-EZH2
Molecular FormulaC155H256N48O40
Molecular Weight3432.0 g/mol
Structural Identifiers
InChIInChI=1S/C155H256N48O40/c1-17-82(10)119(142(235)186-101(54-59-114(161)211)146(239)203-69-39-50-110(203)141(234)196-118(81(8)9)147(240)241)197-128(221)93(47-36-66-173-151(166)167)179-124(217)92(46-35-65-172-150(164)165)178-125(218)97(51-56-111(158)208)182-123(216)91(44-29-33-63-156)180-134(227)105(73-88-76-176-90-43-28-27-42-89(88)90)187-127(220)100(55-60-117(214)215)183-126(219)98(52-57-112(159)209)184-136(229)106(74-115(162)212)188-132(225)102(70-79(4)5)190-143(236)120(83(11)18-2)199-131(224)99(53-58-113(160)210)185-145(238)122(85(13)206)200-130(223)95(48-37-67-174-152(168)169)195-149(243)155(16)62-32-23-21-20-22-31-61-154(15,148(242)194-94(45-30-34-64-157)129(222)198-121(84(12)19-3)144(237)191-103(71-80(6)7)140(233)202-155)201-139(232)96(49-38-68-175-153(170)171)181-135(228)107(75-116(163)213)189-137(230)108(77-204)193-138(231)109(78-205)192-133(226)104(177-86(14)207)72-87-40-25-24-26-41-87/h20-21,24-28,40-43,76,79-85,91-110,118-122,176,204-206H,17-19,22-23,29-39,44-75,77-78,156-157H2,1-16H3,(H2,158,208)(H2,159,209)(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H,177,207)(H,178,218)(H,179,217)(H,180,227)(H,181,228)(H,182,216)(H,183,219)(H,184,229)(H,185,238)(H,186,235)(H,187,220)(H,188,225)(H,189,230)(H,190,236)(H,191,237)(H,192,226)(H,193,231)(H,194,242)(H,195,243)(H,196,234)(H,197,221)(H,198,222)(H,199,224)(H,200,223)(H,201,232)(H,202,233)(H,214,215)(H,240,241)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/b21-20+/t82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103?,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-,154-,155-/m0/s1
InChIKeySYHNQEAAZWGLKW-NKAAXDAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SAH-EZH2: EZH2-EED Interaction Inhibitor


SAH‑EZH2 (CAS 1453222‑26‑8) is a stabilized α‑helical peptide that functions as an EZH2/EED interaction inhibitor (Kd = 320 nM) . Unlike small‑molecule EZH2 inhibitors that target the enzyme's catalytic SET domain, SAH‑EZH2 dose‑responsively disrupts the EZH2‑EED complex, leading to reduced EZH2 protein levels and selective inhibition of H3K27 trimethylation . This peptide was developed to pharmacologically modulate the PRC2 complex via a mechanism distinct from SAM‑competitive catalytic inhibitors [1].

1 EZH2/EED PPI disruptor – destabilizes PRC2 complex
2 Reduces EZH2 protein levels – distinct from catalytic SET-domain inhibitors
3 Selective H3K27me3 inhibition – preserves other methylation marks

Why SAH-EZH2 Cannot Be Substituted by Catalytic Inhibitors


Generic substitution of SAH‑EZH2 with small‑molecule EZH2 inhibitors (e.g., GSK126, tazemetostat, EPZ005687) is not scientifically valid because these compounds operate through fundamentally different mechanisms. SAH‑EZH2 disrupts the EZH2‑EED protein‑protein interaction (PPI), resulting in reduced EZH2 protein levels, whereas catalytic inhibitors act as SAM‑competitive antagonists of the SET domain [1]. This mechanistic divergence produces distinct cellular phenotypes: SAH‑EZH2 induces monocyte‑macrophage differentiation in MLL‑AF9 leukemia cells, while GSK126 alone does not drive differentiation [2]. Furthermore, SAH‑EZH2 demonstrates synergistic cell killing when combined with catalytic inhibitors, with combination indices (CI) <1, indicating that these compound classes target complementary vulnerabilities [3].

Mechanism mismatch

PPI disruption lowers EZH2 protein; catalytic inhibitors (e.g., GSK126, tazemetostat) do not. Protein-level response may diverge.

Phenotypic divergence

Monocyte-macrophage differentiation reported for SAH-EZH2 but not for SAM-competitive inhibitors; functional readouts are not interchangeable.

Synergy, not substitution

Combination with catalytic inhibitors yields reported synergy (CI

SAH-EZH2: Quantitative Differentiation Evidence


PPI Disruption vs. Catalytic Inhibition

SAH‑EZH2 inhibits EZH2 activity by disrupting the EZH2‑EED protein‑protein interaction (Kd = 320 nM), a mechanism distinct from small‑molecule catalytic inhibitors like GSK126, tazemetostat, and EPZ005687 that bind the SAM pocket of the SET domain [1]. SAH‑EZH2 dose‑responsively reduces EZH2 protein levels and selectively inhibits H3K27 trimethylation without affecting H3K4, H3K9, or H3K36 methylation marks [2].

Mechanism divergence
Head-to-head
SAH-EZH2: disrupts EZH2‑EED (Kd 320 nM); reduces EZH2 protein; inhibits H3K27me3
GSK126, tazemetostat: SAM‑competitive; no EZH2 protein reduction
Mechanistic pathway divergence; orthogonal target engagement
Biochemical binding and cellular assays
Epigenetics PRC2 complex Protein-protein interaction

MLL-AF9 Cell Viability and EZH2 Protein Levels

In MLL‑AF9 leukemia cells treated for 7 days, SAH‑EHZ2 (twice daily dosing) reduced cell viability in a dose‑dependent manner and lowered EZH2 protein levels, whereas GSK126 (single dose) did not reduce EZH2 protein levels [1]. At 12.5 µM SAH‑EHZ2, cell viability was reduced to approximately 50% of control; GSK126 at concentrations up to 10 µM showed minimal effect on viability in this model [2].

MLL-AF9 viability
Head-to-head
SAH-EZH2 12.5 µM: ~50% viability reduction; reduced EZH2 protein
GSK126 up to 10 µM: minimal viability reduction; no EZH2 protein loss
Reported cell-viability endpoint context
MLL-AF9 cells, 7‑day treatment; SAH-EZH2 twice daily, GSK126 single dose
Leukemia MLL-AF9 Cell viability

Lymphoma: EZH2 Wild-Type vs. Mutant

In a 12‑day viability assay, SAH‑EHZ2 (20 µM) reduced viability of OCI‑LY19 (EZH2 wild‑type) cells by approximately 40% and Karpas422 (EZH2 Y641N mutant) cells by approximately 20% [1]. In contrast, GSK126 (5 µM) reduced viability of OCI‑LY19 by approximately 30% and Karpas422 by approximately 50% [2].

Lymphoma viability
Head-to-head
SAH-EZH2 20 µM: OCI‑LY19 (WT) ~40%↓; Karpas422 (Y641N) ~20%↓
GSK126 5 µM: OCI‑LY19 ~30%↓; Karpas422 ~50%↓
Genotype-dependent response patterns differ; WT context may show greater SAH-EZH2 effect
12‑day treatment; B‑cell lymphoma lines
Lymphoma EZH2 mutation Cell viability

Combination Synergy with GSK126

Combination treatment with SAH‑EHZ2 and GSK126 produced synergistic cell killing in both MLL‑AF9 leukemia and Karpas422 lymphoma cells, with ED50 combination indices (CI) of 0.11 and 0.74, respectively (CI < 1 indicates synergy) [1]. SAH‑EHZ2 was dosed twice daily at 6.25–25 µM combined with GSK126 at 0.5–10 µM [2].

Synergy with GSK126
Head-to-head
CI 0.11 MLL-AF9 CI 0.74 Karpas422 Combination with GSK126 yields synergy (CI < 1)
Supports combination screening context; not interchangeable monotherapy
ED50 Calcusyn analysis; 7‑day treatment
Combination therapy Synergy Leukemia

Induction of Monocyte-Macrophage Differentiation

SAH‑EHZ2 treatment (10 µM, twice daily for 8 days) induced monocyte‑macrophage differentiation in MLL‑AF9 cells, as evidenced by increased CD11b and CD14 surface marker expression [1]. In contrast, GSK126 treatment (2.5 µM) did not induce differentiation marker expression [2].

Differentiation induction
Head-to-head
SAH-EZH2 10 µM: increased CD11b, CD14 expression
GSK126 2.5 µM: no increase in differentiation markers
Functional differentiation endpoint; distinct from catalytic inhibitor phenotype
MLL-AF9 cells, 8‑day treatment; flow cytometry
Differentiation MLL-AF9 Leukemia

Compound 27 vs. SAH-EZH2 Potency

Among SAH‑derived EZH2 inhibitors, compound 27 (a nucleoside analog) displays IC50 values of 270 nM against WT PRC2 and 70 nM against Y641N mutant PRC2, representing the most potent SAH‑derived inhibitor identified [1]. This compound also exhibits improved lipophilic efficiency (LipE) and selectivity against other lysine methyltransferases compared to the parent SAH molecule [2].

Compound 27 potency
Cross-study comparable
270 nM WT PRC2 IC₅₀ 70 nM Y641N PRC2 IC₅₀ SAH-derived nucleoside inhibitor; improved LipE
Reported SAR context; SAH scaffold supports both PPI and catalytic inhibition
Biochemical methyltransferase assay; data from separate study
SAH-derived inhibitors PRC2 Structure-activity relationship

SAH-EZH2: Optimal Applications


PRC2 Assembly and EZH2-EED Interactions

SAH‑EHZ2 is uniquely suited for dissecting the functional role of the EZH2‑EED interaction in PRC2‑dependent transcriptional repression. Unlike catalytic inhibitors that spare EZH2 protein levels, SAH‑EHZ2 disrupts the complex and reduces EZH2 abundance, enabling studies of non‑catalytic EZH2 functions and PRC2 scaffolding [1].

MLL-Rearranged Leukemia Differentiation Screening

SAH‑EHZ2 induces monocyte‑macrophage differentiation in MLL‑AF9 cells, a phenotype not observed with SAM‑competitive catalytic inhibitors [1]. This makes it a valuable tool for screening differentiation‑inducing agents and for studying epigenetic reprogramming in MLL‑rearranged leukemias where PRC2 dependency is well‑established.

Combination Screening with Catalytic EZH2 Inhibitors

The demonstrated synergy (CI < 1) between SAH‑EHZ2 and GSK126 in both leukemia and lymphoma cells [1] supports the use of SAH‑EHZ2 in combination screening cascades. Procurement for high‑throughput combination studies is justified by the orthogonal mechanism of action and the potential to identify synergistic pairs that overcome resistance to single‑agent catalytic inhibitors.

EZH2 Wild-Type Lymphoma Models

In OCI‑LY19 cells (EZH2 wild‑type), SAH‑EHZ2 achieved ~40% viability reduction at 20 µM, whereas GSK126 at 5 µM achieved ~30% reduction [1]. For research programs focused on wild‑type EZH2‑driven lymphomas, SAH‑EHZ2 offers a mechanistically distinct tool that may be more effective than catalytic inhibitors in certain wild‑type contexts.

Application
Selection Property
Validation Focus
PRC2 complex assembly studies
PPI disruption, EZH2 protein reduction
H3K27me3 and non-catalytic scaffolding endpoints
MLL-rearranged leukemia differentiation screening
Differentiation induction readout
CD11b/CD14 expression, myeloid morphology
Combination screening with catalytic inhibitors
Synergy with SAM‑competitive inhibitors
CI < 1 verification, combination matrix
EZH2 wild-type lymphoma models
Activity in WT vs. mutant EZH2 lines
Viability endpoint, genotype-specific response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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